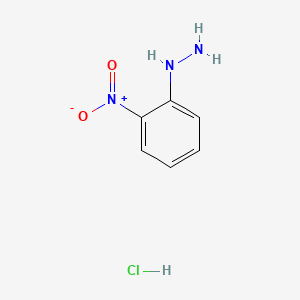

2-Nitrophenylhydrazine Hydrochloride

Overview

Description

2-Nitrophenylhydrazine Hydrochloride is a chemical compound extensively utilized in various fields of chemical analysis and organic synthesis. It serves as a derivatizing agent for carboxylic acids, aldehydes, and ketones, facilitating their identification and quantification through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) (Peters et al., 2004).

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions that start with the nitration of phenylhydrazine followed by subsequent chlorination. A process suitable for large-scale production has been developed, which converts p-toluidines through nitration, Sandmeyer reaction, nitro reduction, diazotization, and reduction to yield this compound with an overall yield of 30% (Liao Ben-ren, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4-dinitrophenylhydrazine, has been analyzed through crystallography, showing that the nitro and amino groups align almost in the same plane as the phenyl ring. This planarity suggests a strong resonance stabilization within the molecule, which is likely similar in this compound (Okabe et al., 1993).

Chemical Reactions and Properties

This compound reacts with carboxylic acid anhydrides and chlorides to form hydrazides. These reactions exhibit specificity, allowing for colorimetric analysis based on the resulting blue color in aqueous basic solutions. This property is leveraged for the analytical determination of these compounds without interference from other carbonyl compounds (Munson, 1974).

Scientific Research Applications

Derivatization in Analytical Chemistry

2-Nitrophenylhydrazine (2-NPH) is extensively used for the derivatization of carboxylic acids, aldehydes, and ketones in both industrial and biological samples. This process involves reacting these compounds with 2-NPH to form derivatives, which are then separated by high-performance liquid chromatography (HPLC) and detected using a diode array detection (DAD) system. The UV spectra obtained from this process provide valuable information about the functionality of the compounds. Furthermore, the combination of HPLC with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) enhances the identification of unknown 2-NPH derivatives in these samples (Peters, Hellenbrand, Mengerink, & van der Wal, 2004).

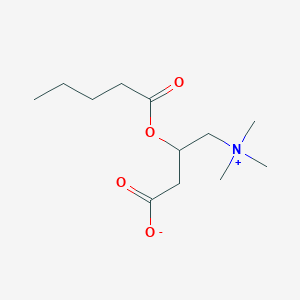

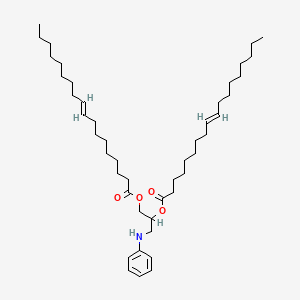

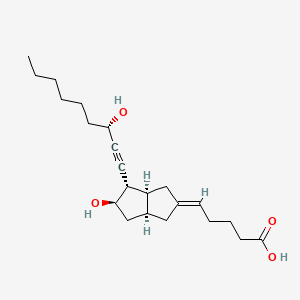

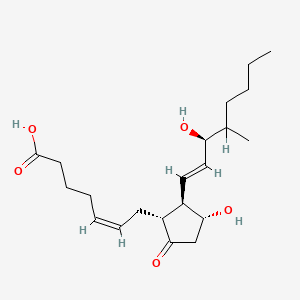

Analysis of Fatty Acids

2-Nitrophenylhydrazine hydrochloride has been utilized as a pre-column labeling agent for the analysis of fatty acid compositions in biological materials like platelet phospholipids. This method involves converting the saponified phospholipids into corresponding fatty acid hydrazides, facilitating a rapid and accurate analysis of various saturated, mono-, and polyunsaturated fatty acids (Miwa, Yamamoto, & Asano, 1991).

Pharmaceutical Analysis

This compound is used in colorimetric methods for determining certain antibiotics like penicillins and cephalosporins. The method is based on the reaction of these antibiotics with this compound, producing a violet color, which can be measured for quantitative analysis (Korany, Abdel-Hay, Bedair, & Gazy, 1989).

Clinical Research

In clinical research, this compound has been used for measuring urinary 3-hydroxyisovaleric acid (3-HIA) in conditions like biotin deficiency. This assay, using HPLC after derivatization with 2-NPH . HCl, provides a reliable indicator of biotin deficiency in both infants and animal models (Watanabe, Oguchi, Ebara, & Fukui, 2005).

Food and Beverage Analysis

This compound is also employed in the food and beverage industry. It is used for the direct derivatization and determination of mono-, poly-, and hydroxycarboxylic acids in these products, providing an effective method with excellent selectivity and sensitivity (Miwa, 2000).

Safety and Hazards

2-Nitrophenylhydrazine Hydrochloride is considered hazardous. It is flammable and harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers There are several papers that discuss this compound. For instance, a paper published in the Journal of The American Society for Mass Spectrometry discusses the use of 2-Nitrophenylhydrazine for the derivatization of peptides . Another paper discusses the determination of methotrexate and indomethacin in urine using SPE-LC-DAD after derivatization .

Mechanism of Action

Target of Action

2-Nitrophenylhydrazine Hydrochloride is a chemical compound with the linear formula O2NC6H4NHNH2 It has been used as a pre-column labelling agent to convert saponified platelet phospholipids directly into corresponding fatty acids .

Mode of Action

It is known to interact with its targets by acting as a labelling agent . This interaction results in the conversion of saponified platelet phospholipids into corresponding fatty acids .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the metabolism of fatty acids. By acting as a labelling agent, it aids in the identification and analysis of fatty acids incorporated into platelet phospholipids .

Pharmacokinetics

Its molecular weight is153.14 , which may influence its pharmacokinetic properties.

Result of Action

The result of the action of this compound is the conversion of saponified platelet phospholipids into corresponding fatty acids . This allows for the analysis of biologically important fatty acids .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. The compound is stored at a temperature of 2-8°C . .

properties

IUPAC Name |

(2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUBVSAYUSFHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971848 | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6293-87-4, 56413-75-3 | |

| Record name | Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056413753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6293-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)

![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)

![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)

![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)